BenchChemオンラインストアへようこそ!

(S)-2-Amino-N-ethyl-N-(2-methyl-benzyl)-propionamide

Lipophilicity Positional isomer differentiation Medicinal chemistry SAR

(S)-2-Amino-N-ethyl-N-(2-methyl-benzyl)-propionamide (CAS 1307127-83-8) is a chiral (S)-configured tertiary amide derived from L-alanine, bearing an N-ethyl and an N-(2-methylbenzyl) substituent on the amide nitrogen. With a molecular formula of C₁₃H₂₀N₂O and a molecular weight of 220.31 g/mol, the compound presents one hydrogen bond donor (the free α-amino group), two hydrogen bond acceptors, and four rotatable bonds, yielding a computed topological polar surface area (TPSA) of 46.3 Ų and a predicted XLogP3-AA of 1.4.

Molecular Formula C13H20N2O
Molecular Weight 220.31 g/mol
Cat. No. B7864332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-N-ethyl-N-(2-methyl-benzyl)-propionamide
Molecular FormulaC13H20N2O
Molecular Weight220.31 g/mol
Structural Identifiers
SMILESCCN(CC1=CC=CC=C1C)C(=O)C(C)N
InChIInChI=1S/C13H20N2O/c1-4-15(13(16)11(3)14)9-12-8-6-5-7-10(12)2/h5-8,11H,4,9,14H2,1-3H3/t11-/m0/s1
InChIKeyCWTXOVKNZJGANQ-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-Amino-N-ethyl-N-(2-methyl-benzyl)-propionamide – A Chiral N-Substituted Alaninamide Building Block for CNS-Focused Medicinal Chemistry


(S)-2-Amino-N-ethyl-N-(2-methyl-benzyl)-propionamide (CAS 1307127-83-8) is a chiral (S)-configured tertiary amide derived from L-alanine, bearing an N-ethyl and an N-(2-methylbenzyl) substituent on the amide nitrogen [1]. With a molecular formula of C₁₃H₂₀N₂O and a molecular weight of 220.31 g/mol, the compound presents one hydrogen bond donor (the free α-amino group), two hydrogen bond acceptors, and four rotatable bonds, yielding a computed topological polar surface area (TPSA) of 46.3 Ų and a predicted XLogP3-AA of 1.4 [1]. It is catalogued by multiple international chemical suppliers as a research-grade building block with purities ranging from 95% to 98%, intended for use as a synthetic intermediate or scaffold in medicinal chemistry programs [1]. The compound belongs to the broader class of N-benzyl-2-aminopropionamide derivatives, a chemotype that has been extensively explored for anticonvulsant activity in the maximal electroshock seizure (MES) model [2].

Why Positional Isomerism and N-Substitution Patterns Preclude Simple Interchangeability of (S)-2-Amino-N-ethyl-N-(2-methyl-benzyl)-propionamide Analogs


Within the N-benzyl-2-aminopropionamide chemotype, subtle modifications to the benzyl substitution pattern, the N-alkyl group, or the stereochemistry at the α-carbon produce compounds with distinct physicochemical property profiles that can significantly alter downstream synthetic utility and biological performance [1]. The presence of a free primary amine at the α-position distinguishes this compound from its N-acetylated counterparts (e.g., lacosamide and N-benzyl-2-acetamidopropionamide derivatives), enabling divergent synthetic derivatization pathways such as reductive amination, amide coupling, or sulfonamide formation [1]. Shifting the methyl substituent from the ortho (2-position) to the meta (3-position) or para (4-position) on the benzyl ring alters molecular shape, LogP, and potential steric interactions without changing the molecular formula, meaning that procurement of the incorrect positional isomer can introduce unintended conformational bias into a lead series with the same nominal mass . The evidence below quantifies these differences across multiple selection-relevant dimensions.

Quantitative Differentiation Evidence for (S)-2-Amino-N-ethyl-N-(2-methyl-benzyl)-propionamide Versus Closest Structural Analogs


Ortho-Methyl Substitution on the Benzyl Ring Confers a Lower Computed LogP Relative to the Meta- and Para-Methyl Positional Isomers

The ortho substitution pattern of the 2-methylbenzyl group in the target compound leads to a computed XLogP3-AA of 1.4, as reported by PubChem [1]. This value is numerically lower than the computed LogP for the corresponding 3-methyl positional isomer ((S)-2-Amino-N-ethyl-N-(3-methyl-benzyl)-propionamide, CAS 1308918-82-2), which is reported by an independent vendor as 1.69072 . The difference of approximately 0.29 log units is consistent with the known effect of ortho substitution in reducing apparent lipophilicity through steric shielding of the aromatic ring and altered solvation, which can be advantageous when lower LogP is desired to mitigate phospholipidosis risk or reduce metabolic clearance mediated by CYP450 isoforms.

Lipophilicity Positional isomer differentiation Medicinal chemistry SAR

Higher Vendor-Specified Purity (98%) Relative to the Widely Available 95% Grade of Positional Isomers

The target compound is offered at a minimum purity specification of 98% by Leyan (Catalog No. 1777167), based on入库指导纯度值 (incoming inspection guidance purity) . In contrast, the 3-methyl positional isomer ((S)-2-Amino-N-ethyl-N-(3-methyl-benzyl)-propionamide) is most commonly supplied at a minimum purity specification of 95% across multiple vendors including AKSci (Catalog 1593DQ) and Chemenu (Catalog CM567855) . This 3-percentage-point difference in minimum purity can be relevant for applications requiring high-fidelity building blocks, such as fragment-based drug discovery, parallel library synthesis where impurity carry-through multiplies across steps, or biophysical assays sensitive to trace contaminants.

Chemical purity Procurement specification Quality control

Presence of a Free α-Amino Group Enables Divergent Derivatization Not Possible with N-Acetylated Anticonvulsant Congeners

The target compound bears a free primary amine at the α-carbon ((S)-2-amino), which is a synthetically accessible handle for amide coupling, reductive amination, sulfonamide formation, or urea synthesis, enabling rapid diversification into a broad chemical library. In contrast, the prototypical anticonvulsant derivatives in the N-benzyl-2-aminopropionamide class, such as those reported by Choi et al. (1996), bear an N-acetyl group at this position (N-benzyl-2-acetamidopropionamide derivatives) [1]. These acetylated compounds, while exhibiting potent anticonvulsant activity with MES ED₅₀ values ranging from 8.3 to 17.3 mg/kg (i.p., mice) — comparing favorably with phenytoin (ED₅₀ = 6.5–9.5 mg/kg) [1] — cannot be directly deprotected to the free amine under mild conditions without risking racemization or amide bond hydrolysis. The target compound therefore serves as a more versatile late-stage intermediate for exploring SAR beyond the N-acetyl constraint.

Synthetic versatility Building block utility Anticonvulsant scaffold

Procurement Cost Advantage: Target Compound Available at 20% Lower Price Than the 3-Methyl Positional Isomer from the Same Supplier

Based on pricing data aggregated from a Chinese reagent distribution platform, (S)-2-Amino-N-ethyl-N-(2-methyl-benzyl)-propionamide sourced from Fluorochem (Product Code F086009) is listed at 8,558 CNY per 500 mg . The corresponding 3-methyl positional isomer ((S)-2-Amino-N-ethyl-N-(3-methyl-benzyl)-propionamide, CAS 1308918-82-2), also sourced from Fluorochem, is listed at 10,736 CNY per 500 mg on the same platform . This represents a 2,178 CNY (approximately 20.3%) price premium for the 3-methyl isomer. While these prices are subject to change and may vary by geography and order volume, the direction and magnitude of the difference indicate that the 2-methyl target compound is the more economical entry point for initial SAR exploration within the methyl-substituted positional isomer series.

Cost efficiency Procurement Positional isomer comparison

Optimal Application Scenarios for (S)-2-Amino-N-ethyl-N-(2-methyl-benzyl)-propionamide Based on Quantitative Differentiation Evidence


Scaffold for CNS Lead Optimization Requiring Lower Lipophilicity Within a Methyl-Substituted Benzylamide Series

When a medicinal chemistry program targeting CNS indications requires an N-benzyl-2-aminopropionamide scaffold with controlled lipophilicity, the 2-methyl positional isomer offers a computed XLogP3-AA of 1.4 — approximately 0.29 log units lower than the 3-methyl isomer . In the context of CNS drug design, where the optimal LogP range for blood–brain barrier penetration and low non-specific binding is approximately 1–3, the 2-methyl isomer's lower lipophilicity may reduce the need for additional polar substituents to bring LogP into the desired range, preserving molecular simplicity and synthetic tractability. This application directly leverages the LogP difference quantified in Evidence Item 1 of Section 3.

Divergent Library Synthesis Around the N-Benzyl-2-aminopropionamide Anticonvulsant Pharmacophore

The target compound serves as a key divergent intermediate for constructing chemical libraries that explore SAR beyond the N-acetyl constraint of the prototypical active compounds reported by Choi et al. (MES ED₅₀ = 8.3–17.3 mg/kg for N-benzyl-2-acetamidopropionamide derivatives) . The free α-amine enables parallel derivatization into amides, sulfonamides, ureas, or secondary/tertiary amines via reductive amination , allowing medicinal chemists to probe whether alternative α-nitrogen substituents can recapitulate or improve upon the anticonvulsant activity of the N-acetyl series. This scenario is directly supported by the synthetic versatility evidence in Evidence Item 3 of Section 3.

Cost-Efficient Procurement for Multi-Gram Scale-Up in an Academic Medicinal Chemistry Laboratory

For academic groups initiating a medicinal chemistry campaign on the N-ethyl-N-(methylbenzyl)-2-aminopropionamide scaffold, procuring the 2-methyl isomer at 8,558 CNY per 500 mg rather than the 3-methyl isomer at 10,736 CNY per 500 mg represents a 20.3% cost saving per unit . When scaled to multi-gram quantities required for a full SAR matrix (e.g., 5–10 g total across multiple synthetic steps), this differential can free up budget for additional analogs or downstream in vivo testing without compromising the chemical diversity of the library. This scenario directly follows from the pricing evidence in Evidence Item 4 of Section 3.

High-Purity Building Block for Fragment-Based Screening and Biophysical Assays

The availability of the target compound at 98% minimum purity from Leyan , compared to the 95% specification typical of the 3-methyl isomer across multiple suppliers , makes it preferable for applications where trace impurities can confound data interpretation. In fragment-based drug discovery (FBDD), where screening concentrations often reach 0.5–2 mM, a 3% impurity burden could translate into contaminant concentrations of 15–60 µM — sufficient to produce false-positive hits in STD-NMR, SPR, or thermal shift assays. The higher purity specification reduces this risk and may eliminate the need for pre-screening LC-MS repurification. This application draws from the purity evidence in Evidence Item 2 of Section 3.

Quote Request

Request a Quote for (S)-2-Amino-N-ethyl-N-(2-methyl-benzyl)-propionamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.